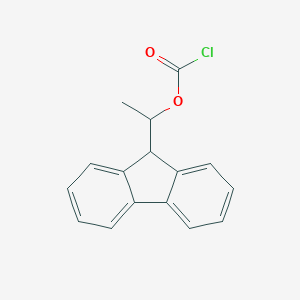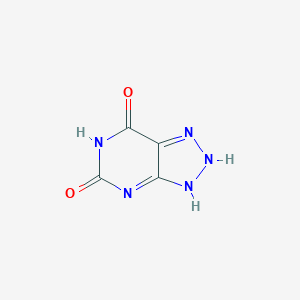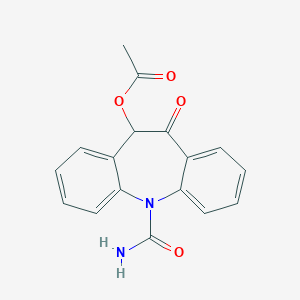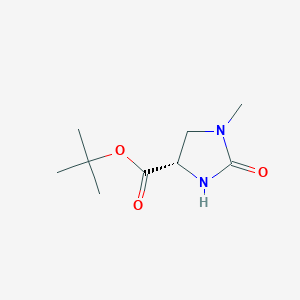
Rifamycine sodique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La rifamycine sodique est un antibiotique à large spectre appartenant à la classe des antibiotiques rifamycinesLa this compound est principalement utilisée pour traiter les infections bactériennes, notamment la tuberculose, la lèpre et la diarrhée du voyageur .
Applications De Recherche Scientifique
La rifamycine sodique présente un large éventail d’applications en recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et la modification des antibiotiques.
Biologie : La this compound est utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur la croissance bactérienne.
Médecine : Elle est utilisée dans le traitement des infections bactériennes, notamment la tuberculose, la lèpre et la diarrhée du voyageur.
Industrie : La this compound est utilisée dans l’industrie pharmaceutique pour la production de diverses formulations d’antibiotiques
Mécanisme D'action
La rifamycine sodique exerce ses effets antibactériens en inhibant l’ARN polymérase ADN-dépendante bactérienne. Cette inhibition empêche la synthèse de l’ARN, ce qui arrête la croissance et la réplication bactériennes. La cible moléculaire principale de la this compound est la sous-unité bêta de l’ARN polymérase bactérienne .
Analyse Biochimique
Biochemical Properties
Rifamycin Sodium exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This inhibition disrupts the synthesis of RNA in microorganisms, thereby affecting their growth and reproduction .
Cellular Effects
Rifamycin Sodium’s primary cellular effect is the inhibition of RNA synthesis, which disrupts the normal functioning of bacterial cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rifamycin Sodium involves its binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to their death .
Temporal Effects in Laboratory Settings
The effects of Rifamycin Sodium can change over time in laboratory settings. For instance, resistance to rifamycins may develop rapidly as a one-step process . Therefore, they are often administered in combination with other antimicrobials .
Dosage Effects in Animal Models
In animal models, the effects of Rifamycin Sodium can vary with different dosages . The dosage for rifampin, a derivative of Rifamycin Sodium, is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and every 24 hours in dogs and cats .
Metabolic Pathways
Rifamycin Sodium is involved in several metabolic pathways. It is primarily excreted in bile and to a lesser degree in urine . Enterohepatic cycling of the parent drug and its main metabolite commonly occurs .
Transport and Distribution
Rifamycin Sodium is transported and distributed within cells and tissues due to its high lipid solubility . It is widely distributed in body tissues and fluids .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with the bacterial DNA-dependent RNA polymerase, which is located in the cytoplasm of the bacterial cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La rifamycine sodique peut être synthétisée par une série de réactions chimiques à partir de la rifamycine B. Le processus implique les étapes suivantes :
Fermentation : L’étape initiale implique la fermentation d’Amycolatopsis mediterranei pour produire la rifamycine B.
Modification chimique : La rifamycine B subit des modifications chimiques, y compris des réactions d’oxydation et de réduction, pour produire la rifamycine SV.
Conversion en this compound : La rifamycine SV est ensuite convertie en this compound par une série de réactions impliquant l’hydroxyde de sodium et d’autres réactifs
Méthodes de production industrielle
La production industrielle de la this compound implique les étapes suivantes :
Fermentation : Fermentation à grande échelle d’Amycolatopsis mediterranei pour produire la rifamycine B.
Extraction et purification : La rifamycine B est extraite et purifiée à l’aide de diverses techniques chromatographiques.
Conversion chimique : La rifamycine B purifiée est convertie chimiquement en rifamycine SV puis en this compound.
Formulation : Le produit final est formulé sous diverses formes galéniques, notamment les comprimés et les injections
Analyse Des Réactions Chimiques
Types de réactions
La rifamycine sodique subit plusieurs types de réactions chimiques, notamment :
Oxydation : La rifamycine B est oxydée pour produire la rifamycine SV.
Réduction : La rifamycine SV peut être réduite pour former d’autres dérivés.
Substitution : Diverses réactions de substitution peuvent se produire sur la molécule de rifamycine, conduisant à la formation de différents dérivés
Réactifs et conditions courants
Agents oxydants : Le permanganate de potassium et le peroxyde d’hydrogène sont des agents oxydants couramment utilisés.
Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés comme agents réducteurs.
Solvants : Des solvants organiques tels que le méthanol, l’éthanol et l’acétone sont couramment utilisés dans ces réactions
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent la rifamycine SV, la rifampicine, la rifabutine et la rifapentine .
Comparaison Avec Des Composés Similaires
La rifamycine sodique fait partie de la famille des rifamycines, qui comprend plusieurs composés similaires :
Rifampicine : Principalement utilisée pour le traitement de la tuberculose et de la lèpre.
Rifabutine : Utilisée pour traiter les infections à Mycobacterium avium complex.
Rifapentine : Utilisée en association avec d’autres antibiotiques pour le traitement de la tuberculose.
Rifaximine : Utilisée pour traiter la diarrhée du voyageur et le syndrome du côlon irritable
Unicité
La this compound est unique en raison de son activité antibactérienne à large spectre et de sa capacité à inhiber l’ARN polymérase bactérienne. Elle est particulièrement efficace contre les bactéries Gram-positives et certaines bactéries Gram-négatives .
Propriétés
Numéro CAS |
14897-39-3 |
|---|---|
Formule moléculaire |
C37H46NNaO12 |
Poids moléculaire |
719.7 g/mol |
Nom IUPAC |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate |
InChI |
InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12+;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 |
Clé InChI |
YVOFSHPIJOYKSH-CTRMUPKMSA-M |
SMILES isomérique |
C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])\C.[Na+] |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] |
Apparence |
Assay:≥98%A crystalline solid |
| 15105-92-7 14897-39-3 |
|
Pictogrammes |
Irritant |
Numéros CAS associés |
6998-60-3 (Parent) |
Synonymes |
5,6,9,17,19,21-Hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-Acetate Sodium Salt; Rifamastene; Rifocin; Tuborin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)



![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

